molecular formula C12H20O4Si B15345590 Trimethoxy(3-phenoxypropyl)silane CAS No. 61464-03-7

Trimethoxy(3-phenoxypropyl)silane

Cat. No.: B15345590
CAS No.: 61464-03-7
M. Wt: 256.37 g/mol
InChI Key: VUHPZDVFOAYSLG-UHFFFAOYSA-N
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Description

Trimethoxy(3-phenoxypropyl)silane: is an organosilicon compound with the molecular formula C12H20O4Si . It is a silane derivative where a phenyl group is attached to a propyl chain, which is further connected to a trimethoxy silane group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxy(3-phenoxypropyl)silane can be synthesized through the reaction of 3-phenoxypropyl chloride with trimethoxysilane in the presence of a suitable base such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods: On an industrial scale, the synthesis involves the use of phase transfer catalysis to enhance the reaction efficiency. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(3-phenoxypropyl)silane undergoes various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: The silane group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride .

  • Substitution: Nucleophiles such as ammonia and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Phenol derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: Siloxanes or silanols.

Scientific Research Applications

Trimethoxy(3-phenoxypropyl)silane is widely used in scientific research due to its versatile properties:

  • Chemistry: It serves as a precursor for the synthesis of various silane-based materials.

  • Biology: It is used in the modification of surfaces to enhance cell adhesion and growth.

  • Medicine: It is employed in drug delivery systems and as a component in biomaterials.

  • Industry: It is utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Trimethoxy(3-phenoxypropyl)silane exerts its effects involves the formation of siloxane bonds with substrates, leading to the creation of stable, cross-linked networks. The molecular targets and pathways involved include the surface functionalization of materials, which enhances their properties such as adhesion, durability, and biocompatibility.

Comparison with Similar Compounds

  • Trimethoxy(3-methylpropyl)silane

  • Trimethoxy(3-aminopropyl)silane

  • Trimethoxy(3-ethoxypropyl)silane

Uniqueness: Trimethoxy(3-phenoxypropyl)silane is unique due to the presence of the phenyl group, which imparts additional stability and reactivity compared to its counterparts. This phenyl group enhances the compound's ability to interact with various substrates, making it more versatile in applications.

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Properties

CAS No.

61464-03-7

Molecular Formula

C12H20O4Si

Molecular Weight

256.37 g/mol

IUPAC Name

trimethoxy(3-phenoxypropyl)silane

InChI

InChI=1S/C12H20O4Si/c1-13-17(14-2,15-3)11-7-10-16-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

VUHPZDVFOAYSLG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOC1=CC=CC=C1)(OC)OC

Origin of Product

United States

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